molecular formula C11H15N3O B2676237 (1-methyl-1H-pyrrol-2-yl)(morpholin-4-yl)acetonitrile CAS No. 80886-11-9

(1-methyl-1H-pyrrol-2-yl)(morpholin-4-yl)acetonitrile

Cat. No.: B2676237
CAS No.: 80886-11-9
M. Wt: 205.261
InChI Key: KHQGEVFREDKMRW-UHFFFAOYSA-N
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Description

(1-Methyl-1H-pyrrol-2-yl)(morpholin-4-yl)acetonitrile is a heterocyclic compound featuring a pyrrole ring substituted with a methyl group at the 1-position and a morpholine moiety linked via an acetonitrile bridge. This structure combines electron-rich (pyrrole) and electron-deficient (morpholine, nitrile) regions, making it a versatile intermediate in medicinal chemistry and materials science.

  • Friedel-Crafts alkylation (for pyrrole substitution) .
  • Nucleophilic substitution (for morpholine incorporation) .

Properties

IUPAC Name

2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-13-4-2-3-10(13)11(9-12)14-5-7-15-8-6-14/h2-4,11H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQGEVFREDKMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(C#N)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-pyrrol-2-yl)(morpholin-4-yl)acetonitrile typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-pyrrol-2-yl)(morpholin-4-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

(1-methyl-1H-pyrrol-2-yl)(morpholin-4-yl)acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1-methyl-1H-pyrrol-2-yl)(morpholin-4-yl)acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Compound Name Structure Key Features Molecular Formula Molecular Weight Key Properties Applications
(1-Methyl-1H-pyrrol-2-yl)(morpholin-4-yl)acetonitrile Pyrrole (1-methyl), morpholine, nitrile C₁₁H₁₄N₃O 204.25 (calculated) Likely moderate water solubility due to nitrile; high thermal stability inferred from similar morpholine derivatives . Potential intermediate for TLR antagonists , kinase inhibitors.
2-(Morpholin-4-yl)-2-(1,3-thiazol-4-yl)acetonitrile Thiazole replaces pyrrole C₉H₁₁N₃OS 209.27 High purity grades available (99.9%); moderate solubility in polar solvents. Life science research, drug discovery.
2-(2,4-Dichlorophenyl)-2-(morpholin-4-yl)acetonitrile Dichlorophenyl replaces pyrrole C₁₂H₁₂Cl₂N₂O 271.14 Lipophilic (logP ~2.8); stable under ambient conditions. Agrochemical intermediates, antimicrobial agents.
2-(1-Methyl-1H-pyrrol-2-yl)acetonitrile Lacks morpholine C₇H₈N₂ 120.15 High volatility (b.p. ~200°C); water solubility ~154 g/L . Precursor for pyrrole-based pharmaceuticals.

Biological Activity

(1-methyl-1H-pyrrol-2-yl)(morpholin-4-yl)acetonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of a pyrrole and a morpholine ring, which contributes to its distinct chemical and biological properties. Its molecular formula is C9H12N4C_9H_{12}N_4, and it has been identified as a building block in the synthesis of more complex organic molecules, particularly in pharmaceutical applications.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors involved in various biological processes. The compound may exert effects by binding to these targets, leading to alterations in cellular functions or signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values demonstrating potent antibacterial effects . The compound's structure allows it to inhibit bacterial topoisomerases, which are crucial for DNA replication and transcription.

Microorganism MIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has shown potential in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth. Studies have reported IC50 values indicating effective cytotoxicity against several cancer cell lines, suggesting its role as a promising candidate for further development as an anticancer agent .

Case Study 1: Antibacterial Efficacy

In a comparative study, this compound was evaluated alongside other morpholine derivatives. The results indicated that the presence of the pyrrole moiety significantly enhanced antibacterial activity against resistant strains of bacteria. The study concluded that modifications to the morpholine ring could optimize the compound's efficacy further .

Case Study 2: Anticancer Research

Another investigation focused on the compound's ability to induce apoptosis in cancer cells. The study found that treatment with this compound resulted in increased levels of pro-apoptotic markers and decreased anti-apoptotic factors in treated cells, highlighting its potential as a therapeutic agent in oncology .

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